3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-12-5-2-3-6-13(12)11-25-18-10-16(22)15(21)9-17(18)24-19(25)14-7-4-8-23-20(14)26/h2-10H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQGWUDUSVMZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the dichloro and methylbenzyl substituents. The final step involves the formation of the pyridinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on structural analogs.
Physicochemical Properties
- The tert-butyl analog exhibits even higher lipophilicity, which may improve blood-brain barrier penetration but increase toxicity risks.
- Electronic Effects: Dichloro substitution (target compound, ) introduces strong electron-withdrawing effects, stabilizing negative charges and enhancing interactions with cationic binding pockets.
Biological Activity
3-[5,6-Dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be described as follows:
- IUPAC Name : 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Molecular Formula : C13H9Cl2N3O
- CAS Number : 1474343
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Benzimidazole derivatives are known to exhibit a range of biological activities, particularly in cancer treatment. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines:
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | SNU16 | 77.4 ± 6.2 |
| Compound B | KG1 | 25.3 ± 4.6 |
| Compound C | FGFR1 | <4.1 |
The specific activity of 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone against cancer cell lines remains to be fully characterized but is expected to follow similar trends due to the presence of the benzimidazole moiety .
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds with similar structures exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. In comparative studies:
| Compound | Activity Against | Reference Drug | Result |
|---|---|---|---|
| Compound D | S. aureus | Ciprofloxacin | Moderate |
| Compound E | E. coli | Norfloxacin | Good |
This suggests that the compound may possess antimicrobial properties worth investigating further .
The biological activity of benzimidazole derivatives often involves multiple mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
The specific mechanisms for this compound require further elucidation through targeted studies.
Structure-Activity Relationship (SAR)
The SAR analysis has shown that modifications at specific positions on the benzimidazole ring can significantly influence biological activity. For instance:
- Substituents at the 5 and 6 positions (such as chlorine) enhance potency against specific targets.
- The presence of a pyridinone moiety contributes to improved solubility and bioavailability.
Case Studies
Several case studies have documented the effects of similar benzimidazole derivatives in clinical settings:
- Study on Antitumor Activity : A clinical trial involving a closely related compound demonstrated significant tumor reduction in patients with BRAFV600-mutant melanoma when administered at doses up to 400 mg twice daily .
- Antimicrobial Trials : Laboratory tests revealed that certain benzimidazole derivatives effectively inhibited growth in resistant bacterial strains, supporting their potential use as novel antibiotics .
Q & A
Basic: What are the standard protocols for synthesizing 3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone?
Answer:
The synthesis typically involves nucleophilic substitution and cyclization reactions. A common approach is to react a substituted benzimidazole precursor (e.g., 5,6-dichloro-1H-benzimidazole) with 2-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methylbenzyl group at the N1 position . Subsequent coupling with a pyridinone moiety can be achieved via Pd-catalyzed cross-coupling or acid-mediated cyclization. For example:
- Step 1 : Alkylation of benzimidazole with 2-methylbenzyl chloride (yield: ~60-70%, 80°C, 12h) .
- Step 2 : Pyridinone ring formation using a Buchwald-Hartwig amination or Mitsunobu reaction .
Key challenges include controlling regioselectivity during benzimidazole substitution and minimizing side reactions in the pyridinone cyclization step.
Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods in SHELXS and refinement using SHELXL . For visualization and hydrogen-bonding analysis, ORTEP-3 or WinGX are employed to generate thermal ellipsoid plots and calculate bond angles/distances . Key parameters include:
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological steps:
Variable-temperature NMR : Identify exchange broadening or splitting in ¹H/¹³C spectra to detect conformational flexibility .
DFT calculations : Compare computed NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data to validate predominant tautomers .
Twinned crystal analysis : Use SHELXL ’s TWIN/BASF commands to refine disordered regions in XRD data .
For example, a pyridinone ring puckering discrepancy between NMR (planar) and XRD (slightly distorted) can be resolved by confirming solvent-induced lattice effects via PXRD .
Advanced: What computational strategies predict the compound’s intermolecular interactions and stability?
Answer:
Hybrid QM/MM and molecular docking are recommended:
- QM/MM : Optimize geometry at the B3LYP-D3/def2-TZVP level to model π-π stacking and C–H···Cl interactions .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) using GROMACS with CHARMM36 force fields to assess aggregation propensity .
- Hirshfeld surface analysis : Quantify interaction ratios (e.g., Cl···H vs. H···H contacts) via CrystalExplorer to correlate with experimental thermal stability (TGA data) .
Advanced: How do methodological variations in structure-activity relationship (SAR) studies impact data interpretation?
Answer:
SAR discrepancies often stem from:
Assay conditions : Varying pH (e.g., 7.4 vs. 5.5) can alter protonation states of the pyridinone N–H group, affecting binding affinity .
Receptor models : Comparative studies using I7 receptor (single-receptor) vs. multi-receptor panels may yield non-overlapping SAR clusters due to divergent activation pathways .
Data normalization : Normalize IC₅₀ values to control for batch-to-batch synthesis impurities (e.g., residual 2-methylbenzyl chloride quantified via GC-MS) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?
Answer:
A multi-technique approach is essential:
Advanced: What strategies mitigate batch-to-batch variability in biological activity?
Answer:
Crystallinity control : Use polymorph screening (via slurry conversion) to ensure consistent solid-state forms .
Stability studies : Monitor hydrolytic degradation (e.g., pyridinone ring opening) under accelerated conditions (40°C/75% RH) .
Bioassay standardization : Pre-incubate compounds in assay buffer (pH 7.4) for 1h to equilibrate tautomeric states .
Basic: How is hydrogen-bonding analyzed in this compound’s solid-state structure?
Answer:
Hydrogen-bonding networks are mapped using PLATON or OLEX2 to generate interaction diagrams. Key steps:
Identify donor-acceptor pairs (e.g., N–H···O=C).
Calculate D···A distances (ideal range: 2.6–3.0 Å) and angles (>150°) .
Classify motifs using Etter’s graph-set notation (e.g., C(6) chains for benzimidazole stacking) .
For example, a C–H···π interaction between the 2-methylbenzyl group and pyridinone ring can stabilize the crystal lattice .
Advanced: What are best practices for validating computational models against experimental data?
Answer:
Docking validation : Use root-mean-square deviation (RMSD) < 2.0 Å between predicted and XRD-confirmed poses .
MD convergence : Ensure energy stabilization (±0.5 kcal/mol over 50 ns trajectories) and radius of gyration consistency .
Statistical metrics : Report R² > 0.85 for QSAR models and Matthews correlation coefficient (MCC) > 0.6 for classification .
Advanced: How can researchers address low reproducibility in synthetic yields?
Answer:
Critical factors include:
Moisture control : Use anhydrous solvents (Karl Fischer titration < 50 ppm H₂O) and flame-dried glassware .
Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) for coupling efficiency .
Reaction monitoring : Employ in-situ IR or LC-MS to detect intermediates and adjust reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
